molecular formula C45H69N5O9S B1667564 Apratoxin A CAS No. 350791-64-9

Apratoxin A

Cat. No. B1667564
M. Wt: 840.1 g/mol
InChI Key: YGTAWXSDIPGVIB-QRWYZSQDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Apratoxin A is an aprotoxin having the common aprotoxin cyclodepsipeptide skeleton where the isoleucyl residue carries an N-methyl substituent and the side-chain adjacent to the lactone is tert-butyl. It has a role as a metabolite and an antineoplastic agent. It is an apratoxin and a member of 1,3-thiazoles.

Scientific Research Applications

Inhibition of Cotranslational Translocation

Apratoxin A, a marine natural product, has been shown to inhibit Janus kinase (JAK)/STAT signaling through the rapid down-regulation of interleukin 6 signal transducer (gp130). It depletes cancer cells of certain receptor tyrosine kinases by preventing their N-glycosylation, leading to rapid proteasomal degradation. This inhibition is achieved by preventing cotranslational translocation of proteins destined for the secretory pathway, a process that is reversible in living cells. This indicates that apratoxins can be useful tools for studying the secretory pathway and suggests the potential of exploiting the inhibition of cotranslational translocation for anticancer drug development (Liu, Law, & Luesch, 2009).

Direct Targeting of Sec61 Protein Translocation Channel

Apratoxin A acts by directly targeting Sec61α, the central subunit of the protein translocation channel. It prevents protein translocation by binding to the Sec61 lateral gate, differing from other Sec61 inhibitors like cotransin. Unlike substrate-selective inhibitors, apratoxin A non-selectively blocks ER translocation of all tested Sec61 clients with similar potency. This finding suggests that various natural products may target overlapping but distinct binding sites on Sec61, producing different biological outcomes (Paatero et al., 2016).

Pancreas-Targeting Activity through Binding of Sec 61

Apratoxin A displays specific pancreas-targeting activity. Severe pancreatic atrophy is observed in apratoxin A–treated animals, and it has a unique drug distribution profile with high exposure in the pancreas and salivary gland. Apratoxin A has been shown to inhibit the protein secretory pathway by preventing cotranslational translocation, with the Sec 61 complex identified as its molecular target. The in vivo toxicity of apratoxin A is likely caused by pancreas atrophy due to its high exposure level in this organ (Huang et al., 2016).

properties

CAS RN

350791-64-9

Product Name

Apratoxin A

Molecular Formula

C45H69N5O9S

Molecular Weight

840.1 g/mol

IUPAC Name

(2S,3S,5S,7S,10S,16S,19S,22S,25E,27S)-16-[(2S)-butan-2-yl]-7-tert-butyl-3-hydroxy-22-[(4-methoxyphenyl)methyl]-2,5,17,19,20,25-hexamethyl-8-oxa-29-thia-14,17,20,23,30-pentazatricyclo[25.2.1.010,14]triaconta-1(30),25-diene-9,15,18,21,24-pentone

InChI

InChI=1S/C45H69N5O8S/c1-13-27(3)38-43(55)50-20-14-15-35(50)44(56)58-37(45(7,8)9)22-26(2)21-36(51)29(5)40-46-32(25-59-40)23-28(4)39(52)47-34(24-31-16-18-33(57-12)19-17-31)42(54)48(10)30(6)41(53)49(38)11/h16-19,23,26-27,29-30,32,34-38,51H,13-15,20-22,24-25H2,1-12H3,(H,47,52)/b28-23+/t26-,27-,29-,30-,32-,34-,35-,36-,37-,38-/m0/s1

InChI Key

YGTAWXSDIPGVIB-QRWYZSQDSA-N

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N2CCC[C@H]2C(=O)O[C@@H](C[C@H](C[C@@H]([C@@H](C3=N[C@H](CS3)/C=C(/C(=O)N[C@H](C(=O)N([C@H](C(=O)N1C)C)C)CC4=CC=C(C=C4)OC)\C)C)O)C)C(C)(C)C

SMILES

CCC(C)C1C(=O)N2CCCC2C(=O)OC(CC(CC(C(C3=NC(CS3)C=C(C(=O)NC(C(=O)N(C(C(=O)N1C)C)C)CC4=CC=C(C=C4)OC)C)C)O)C)C(C)(C)C

Canonical SMILES

CCC(C)C1C(=O)N2CCCC2C(=O)OC(CC(CC(C(C3=NC(CS3)C=C(C(=O)NC(C(=O)N(C(C(=O)N1C)C)C)CC4=CC=C(C=C4)OC)C)C)O)C)C(C)(C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Apratoxin A; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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